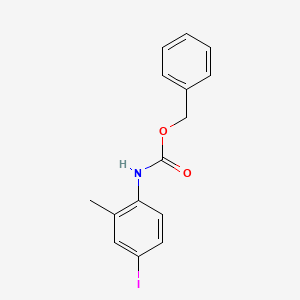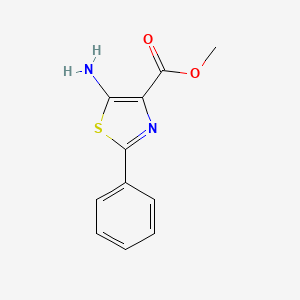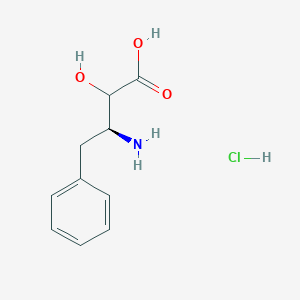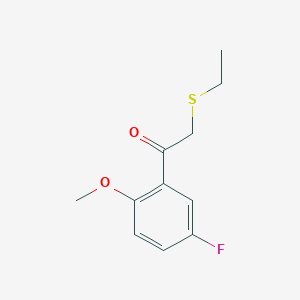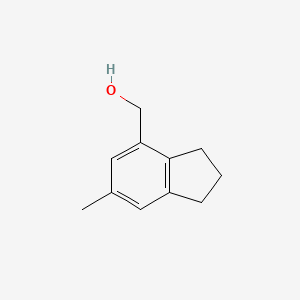
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound with a unique structure that includes a methyl group, a dihydroindenyl group, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methyl-2,3-dihydro-1H-indene.
Hydroxymethylation: The key step involves the hydroxymethylation of 6-methyl-2,3-dihydro-1H-indene using formaldehyde and a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxymethylation processes, utilizing continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-2,3-dihydro-1H-inden-4-carboxylic acid.
Reduction: Formation of 6-methyl-2,3-dihydro-1H-inden-4-ylmethanol.
Substitution: Formation of 6-methyl-2,3-dihydro-1H-inden-4-yl chloride or 6-methyl-2,3-dihydro-1H-inden-4-ylamine.
科学的研究の応用
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.
類似化合物との比較
Similar Compounds
(6-methyl-2,3-dihydro-1H-inden-4-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(6-methyl-2,3-dihydro-1H-inden-4-yl)chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C11H14O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-6,12H,2-4,7H2,1H3 |
InChIキー |
DNKUPBPBWMVNOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC2)C(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









